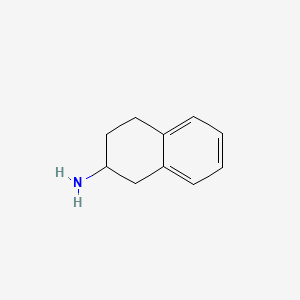

2-Aminotetralin

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGFVWKNXLRFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903058 | |

| Record name | 2-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-50-9, 21880-87-5 | |

| Record name | 2-Aminotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-1,2,3,4-Tetrahydro-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminotetralin, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX8T83G7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Aminotetralin (2-AT) for Researchers

An In-depth Whitepaper on the Core Physicochemical, Pharmacological, and Experimental Properties of a Key Neuromodulatory Scaffold.

Introduction

2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine, is a semi-rigid analogue of phenylisobutylamine and a foundational structure in medicinal chemistry and pharmacology.[1] Its conformationally constrained framework serves as a versatile scaffold for designing ligands targeting a wide array of monoaminergic systems, including dopamine, serotonin, and norepinephrine receptors and transporters.[1][2][3] As a neuromodulatory agent, 2-AT itself exhibits stimulant properties, fully substituting for d-amphetamine in drug discrimination tests, and inhibits the reuptake of serotonin and norepinephrine.[4] This guide provides researchers with a comprehensive overview of the fundamental properties of 2-AT, detailed experimental protocols, and key signaling pathways to facilitate its application in drug discovery and neuroscience research.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 2954-50-9 | |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Appearance | A liquid | |

| Melting Point | 99-100 °C | |

| Boiling Point | 80-83 °C at 1 Torr | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C | |

| Stability | ≥ 2 years (at -20°C) | |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalen-2-amine |

Pharmacology

Pharmacodynamics

This compound is a neuromodulatory agent that primarily acts as a monoamine reuptake inhibitor and likely a releasing agent. It has been shown to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) in rat brain tissue. Its full substitution for (+)-amphetamine in rodent studies strongly suggests it also acts on the dopaminergic system, likely by inducing dopamine release or inhibiting its reuptake. The rigid structure of 2-AT makes it and its derivatives valuable tools for probing the topology of monoamine receptors. Numerous derivatives have been synthesized to achieve high affinity and selectivity for specific dopamine and serotonin receptor subtypes.

Receptor Binding & Functional Activity

While extensive data exists for 2-AT derivatives, information on the parent compound is more limited. The tables below summarize the known binding affinities and functional activities, with data on key derivatives included to illustrate the scaffold's versatility.

Table 2: Receptor Binding Affinity of this compound and Key Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Notes | Source(s) |

| 5-Substituted-2-ATs (5-SATs) | 5-HT₁ₐ | ≤ 25 | High affinity, (S)-enantiomer preferred. | |

| 5-Substituted-2-ATs (5-SATs) | 5-HT₁₋ | ≤ 25 | High affinity, (S)-enantiomer preferred. | |

| 5-Substituted-2-ATs (5-SATs) | 5-HT₁₋ | ≤ 25 | High affinity, (S)-enantiomer preferred. | |

| 5-Substituted-2-ATs (5-SATs) | 5-HT₁ₑ | > 1000 | Essentially nil affinity. | |

| Substituted 2-ATs | Dopamine D₂ | High Affinity (agonist/antagonist dependent) | High affinity demonstrated for various derivatives. | |

| Substituted 2-ATs | Dopamine D₃ | High to Moderate Affinity | Some derivatives show selectivity for D₃ over D₂. | |

| Substituted 2-ATs | Dopamine D₄ | Low Affinity | Generally low affinity for this subtype. | |

| 5-Substituted-2-ATs (5-SATs) | α₂ₐ-Adrenergic | Moderate Affinity | Partial agonist activity observed. | |

| 5-Substituted-2-ATs (5-SATs) | α₂꜀-Adrenergic | Moderate Affinity | Inverse agonist activity observed. |

Table 3: Functional Activity of this compound Derivatives

| Derivative Class | Receptor Subtype | Activity Profile | Potency (EC₅₀) / Efficacy (Eₘₐₓ) | Source(s) |

| (2S)-5-SATs | 5-HT₁ₐ, 5-HT₁₋, 5-HT₁₋ | Agonist | Potency and efficacy vary with substitution. | |

| 5-PAT (a 5-SAT) | 5-HT₁ₐ, 5-HT₁₋ | Full Agonist (Eₘₐₓ > 90%) | More potent at 5-HT₁₋ vs 5-HT₁ₐ/5-HT₁₋. | |

| 5-PAT (a 5-SAT) | 5-HT₁₋ | Weak Partial Agonist (Eₘₐₓ ~30%) | ||

| (2S,4R)-4-PATs | 5-HT₂ₐ / 5-HT₂꜀ | Inverse Agonist | Potent and selective. |

Key Signaling Pathways

As many 2-AT derivatives are potent dopamine D₂ receptor ligands, understanding the D₂ signaling cascade is critical. The D₂ receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o family of G proteins.

Dopamine D₂ Receptor Gαi/o-Mediated Signaling

Activation of the D₂ receptor by an agonist like a 2-AT derivative initiates a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. This causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

-

Gαi/o Pathway : The activated Gαi/o-GTP complex directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.

-

Gβγ Pathway : The liberated Gβγ dimer can also act as a signaling molecule, directly modulating the activity of various effectors. This includes activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition, and inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

Caption: Canonical Gαi/o signaling pathway for the Dopamine D2 receptor.

Experimental Protocols

Representative Synthesis: Enzymatic Reductive Amination

Modern synthetic approaches often employ biocatalysis for efficient and stereoselective synthesis of 2-AT derivatives. The following protocol outlines a general chemo-enzymatic approach.

Objective: To synthesize a chiral this compound derivative from a 2-tetralone precursor.

Materials:

-

2-tetralone substrate

-

Primary amine (R-NH₂)

-

Imine Reductase (IRED) enzyme

-

NAD(P)H cofactor and a regeneration system (e.g., glucose/glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve the 2-tetralone substrate and the primary amine partner in the buffer solution.

-

Cofactor & Enzyme Addition: Add the NAD(P)H cofactor and the cofactor regeneration system. Initiate the reaction by adding the selected Imine Reductase (IRED) enzyme.

-

Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours. Monitor reaction progress using TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

-

Characterization: Confirm the structure and determine enantiomeric excess (ee) using NMR, mass spectrometry, and chiral HPLC.

Radioligand Competition Binding Assay

This protocol provides a standard method for determining the binding affinity (Ki) of 2-AT or its derivatives for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with Dopamine D₂ receptor)

-

Radioligand (e.g., [³H]Spiperone for D₂) with known affinity (Kd)

-

Test compound (2-AT derivative) at various concentrations

-

Non-specific binding (NSB) agent (a high concentration of a known unlabeled ligand, e.g., Haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well plates

-

Glass fiber filter mats

-

Scintillation cocktail and a liquid scintillation counter

Methodology:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of the test compound to designated wells. Add the NSB agent to NSB wells and buffer to "Total Binding" wells.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd to all wells.

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Standard Research Workflow

The characterization of a novel this compound derivative typically follows a multi-stage workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical multi-phase workflow for drug discovery using the 2-AT scaffold.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting.

-

GHS Classification: The parent compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid ingestion, inhalation, and contact with skin or eyes.

-

Storage: Store in a tightly sealed container at -20°C for long-term stability.

Conclusion

This compound represents a privileged scaffold in neuroscience and medicinal chemistry. Its rigid structure and well-defined pharmacology make it an invaluable tool for probing monoaminergic systems. The information, tables, and protocols provided in this guide offer a foundational resource for researchers aiming to synthesize, evaluate, and utilize 2-AT and its analogs in the development of novel therapeutics for neuropsychiatric and neurological disorders.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological significance of 2-Aminotetralin (2-AT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and therapeutic potential of this important scaffold. This document details key synthetic methodologies with experimental protocols, presents quantitative data in structured tables, and illustrates relevant biological pathways and synthetic workflows through detailed diagrams.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its exploration began in the early 20th century as chemists started to investigate the derivatives of tetralin. The core structure, 1,2,3,4-tetrahydronaphthalene, provided a rigid framework that made it an attractive scaffold for medicinal chemistry. Early investigations into compounds bearing this structure were often extensions of research into naphthalene and its derivatives.

A significant publication by McDermed, McKenzie, and Phillips in 1975 detailed the synthesis and pharmacological evaluation of a series of this compound derivatives as dopamine receptor agonists. This work, while not the first synthesis of the parent compound, represents a cornerstone in the development of this compound-based compounds as tools for neuroscience research and as potential therapeutic agents. The primary route to these compounds was the reductive amination of β-tetralone, a method that remains a mainstay in the synthesis of 2-aminotetralins today.

Key Synthesis Methodologies

The synthesis of this compound and its derivatives primarily revolves around the transformation of a 2-tetralone precursor. Several methods have been developed and refined over the years, each with its own advantages in terms of yield, scalability, and stereochemical control.

Reductive Amination of 2-Tetralone

Reductive amination is the most common and versatile method for the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Reductive Amination

-

Reactants: 2-Tetralone, ammonia or an ammonium salt (e.g., ammonium acetate), and a reducing agent.

-

Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Solvent: Typically a protic solvent like methanol or ethanol.

-

Procedure:

-

2-Tetralone is dissolved in the chosen solvent.

-

An excess of the amine source is added to the solution.

-

The pH is adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation.

-

The reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred for several hours to overnight until completion, monitored by techniques like TLC or LC-MS.

-

The reaction is quenched, and the product is isolated and purified, typically by extraction and chromatography or crystallization.

-

Table 1: Comparison of Reducing Agents for Reductive Amination of 2-Tetralone

| Reducing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride | 70-90 | Methanol, pH 5-6, RT | Selective for imines over ketones | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride | 75-95 | Dichloroethane, RT | Mild, non-toxic byproducts | Moisture sensitive |

| Catalytic Hydrogenation | 80-98 | H₂ (50 psi), Pd/C, Ethanol, RT | High yield, clean reaction | Requires specialized equipment |

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative route to this compound using formamide or ammonium formate as both the amine source and the reducing agent. This reaction is typically carried out at high temperatures.

Experimental Protocol: Leuckart-Wallach Reaction

-

Reactants: 2-Tetralone and a large excess of formamide or ammonium formate.

-

Procedure:

-

2-Tetralone and formamide (or ammonium formate) are heated to a high temperature (160-190 °C).

-

The mixture is refluxed for several hours.

-

The resulting N-formyl intermediate is hydrolyzed with aqueous acid (e.g., HCl) to yield the primary amine.

-

The product is isolated by neutralization and extraction.

-

Table 2: Leuckart-Wallach Reaction Data

| Amine Source | Temperature (°C) | Typical Yield (%) | Notes |

| Formamide | 180-190 | 50-70 | Often results in N-formylated product requiring hydrolysis. |

| Ammonium Formate | 160-170 | 60-80 | Generally gives higher yields of the free amine. |

Catalytic Hydrogenation of 2-Tetralone Oxime

This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation to yield this compound.

Experimental Protocol: Synthesis via 2-Tetralone Oxime

-

Step 1: Oximation

-

2-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent.

-

The mixture is heated to reflux for 1-2 hours.

-

The 2-tetralone oxime is isolated by precipitation or extraction.

-

-

Step 2: Hydrogenation

-

The isolated oxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

A hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) is added.

-

The mixture is subjected to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.

-

The catalyst is filtered off, and the product is isolated from the filtrate.

-

Table 3: Catalytic Hydrogenation of 2-Tetralone Oxime Data

| Catalyst | Solvent | Pressure (psi) | Typical Yield (%) |

| Raney Nickel | Ethanol | 50 | 85-95 |

| Palladium on Carbon | Acetic Acid | 50 | 90-98 |

Signaling Pathways and Pharmacological Profile

This compound itself is known to be a norepinephrine-dopamine releasing agent and also inhibits the reuptake of serotonin and norepinephrine.[1][2] This broad monoaminergic activity makes the this compound scaffold a valuable starting point for the development of more selective ligands for various neurotransmitter receptors.

Derivatives of this compound have been extensively studied and show high affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.

Signaling through G-protein Coupled Receptors:

The general mechanism of action for this compound derivatives at these GPCRs involves binding to the receptor, which induces a conformational change. This change facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein. The activated Gα subunit then dissociates from the Gβγ dimer and modulates the activity of downstream effector proteins, such as adenylyl cyclase (leading to changes in cAMP levels) or phospholipase C (leading to changes in inositol phosphates and intracellular calcium).

Below is a generalized diagram illustrating the signaling cascade initiated by a this compound derivative acting as an agonist at a GPCR.

References

The Neuropharmacological Profile of 2-Aminotetralin: A Deep Dive into its Central Nervous System Mechanisms

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-aminotetralin (2-AT) and its derivatives within the central nervous system (CNS). Historically recognized for its stimulant properties, the 2-AT scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant activity at dopaminergic, serotonergic, and adrenergic receptors. This document details the receptor binding affinities, functional potencies, and downstream signaling pathways associated with these interactions. Furthermore, it outlines the key experimental protocols utilized to elucidate the neuropharmacological profile of this class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (1,2,3,4-tetrahydronaphthalen-2-amine) is a rigid analog of phenylisobutylamine, a structural feature that imparts a distinct pharmacological profile. Its stimulant effects are well-documented, with studies showing it fully substitutes for d-amphetamine in rodent drug discrimination tests, albeit with lower potency[1]. The core mechanism of 2-AT and its derivatives involves complex interactions with multiple monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine[1][2]. This guide will systematically explore these interactions, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the associated signaling cascades.

Core Pharmacological Mechanisms

The CNS effects of this compound derivatives are primarily mediated through their interactions with G-protein coupled receptors (GPCRs) of the dopaminergic, serotonergic, and adrenergic systems. The specific substitutions on the aminotetralin scaffold dictate the receptor selectivity and functional outcome (agonist, partial agonist, antagonist, or inverse agonist).

Dopaminergic System Modulation

2-AT and its analogs have been extensively studied for their dopamine receptor agonist properties[3][4]. This activity is central to their stimulant and behavioral effects.

-

D2 Receptor Agonism: Many N,N-disubstituted 2-aminotetralins are potent D2 dopamine receptor agonists. The substitution pattern on the nitrogen atom is a key determinant of potency, with an n-propyl group often being optimal for activity.

-

D1 Receptor Activity: While generally less potent at D1 receptors, certain derivatives, such as 2-(di-N-n-propylamino)-5,6-dihydroxytetralin, have been shown to be equipotent with dopamine as D1 agonists.

-

Dopamine Reuptake Inhibition: Quantitative structure-activity relationship (QSAR) studies have demonstrated that substituted aminotetralin analogs can inhibit dopamine uptake.

Serotonergic System Interactions

More recent research has focused on 5-substituted-2-aminotetralin (5-SAT) derivatives, revealing them to be potent modulators of serotonin 5-HT1 receptor subtypes.

-

5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonism: 5-SATs exhibit high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The (S)-stereoisomer consistently demonstrates significantly higher affinity than the (R)-isomer. These derivatives are being explored for their therapeutic potential in neuropsychiatric disorders.

Adrenergic System Engagement

The adrenergic system is another key target for this compound derivatives.

-

Alpha-1 Adrenoceptor Agonism: Certain 5-substituted-8-methoxy-2-aminotetralin compounds have been identified as alpha-1 adrenoceptor agonists that can penetrate the blood-brain barrier.

-

Alpha-2 Adrenoceptor Modulation: A novel class of 5-SATs has been shown to possess a unique pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/pEC50) and efficacy (Emax) of representative this compound derivatives.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT1 Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | Reference |

| (S)-FPT | 16 ± 2 | 4.8 ± 0.5 | 2.4 ± 0.3 | >10,000 | |

| (S)-PFPT | 2.5 ± 0.3 | 25 ± 2 | 26 ± 3 | >10,000 | |

| (S)-5-PAT | 12 ± 1 | 22 ± 2 | 2.7 ± 0.3 | >10,000 | |

| (S)-NAP | 20 ± 2 | 7.9 ± 0.8 | 3.3 ± 0.4 | >10,000 | |

| 8-OH-DPAT | 1.1 ± 0.1 | 24 ± 2 | 20 ± 2 | >10,000 |

Data are presented as mean ± SEM. FPT: (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; PFPT: (S)-5-(2'-fluorophenyl)-N-(pyrrolidinyl)-1,2,3,4-tetrahydronaphthalen-2-amine; 5-PAT: (S)-5-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; NAP: (S)-5-(naphthalen-1-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; 8-OH-DPAT: (±)-8-Hydroxy-2-(dipropylamino)tetralin.

Table 2: Functional Activity (pEC50 and Emax) of 5-SAT Derivatives at Human Serotonin 5-HT1 Receptors

| Compound | Receptor | pEC50 | Emax (%) | Reference |

| (S)-FPT | 5-HT1A | 7.3 ± 0.1 | 98 ± 5 | |

| 5-HT1B | 9.0 ± 0.1 | 35 ± 3 | ||

| 5-HT1D | 8.8 ± 0.1 | 92 ± 6 | ||

| (S)-PFPT | 5-HT1A | 8.8 ± 0.1 | 102 ± 7 | |

| 5-HT1B | 7.3 ± 0.1 | 45 ± 4 | ||

| 5-HT1D | 7.3 ± 0.1 | 85 ± 5 | ||

| (S)-5-PAT | 5-HT1A | 7.6 ± 0.1 | 95 ± 6 | |

| 5-HT1B | 7.4 ± 0.1 | 30 ± 3 | ||

| 5-HT1D | 8.7 ± 0.1 | 105 ± 8 | ||

| (S)-NAP | 5-HT1A | 7.4 ± 0.1 | 100 ± 7 | |

| 5-HT1B | 8.0 ± 0.1 | 25 ± 3 | ||

| 5-HT1D | 8.2 ± 0.1 | 98 ± 6 |

pEC50 values are presented as mean ± SD. Emax values are expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT).

Signaling Pathways

The interaction of this compound derivatives with their target GPCRs initiates intracellular signaling cascades that ultimately mediate the observed physiological effects. A predominant pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Gαi/o-Coupled Receptor Signaling

Dopamine D2 receptors and serotonin 5-HT1 receptors are typically coupled to the inhibitory G-protein, Gαi/o. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations.

Gαs-Coupled Receptor Signaling

In contrast, dopamine D1 receptors are coupled to the stimulatory G-protein, Gαs. Agonism at these receptors enhances the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies characterizing 5-SAT derivatives at serotonin receptors.

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A receptor).

-

Radioligand with known affinity for the target receptor (e.g., [3H]5-CT for 5-HT1A/B/D receptors).

-

Test compound (this compound derivative) at various concentrations.

-

Non-specific binding control (a high concentration of a known, unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol is for determining the functional activity (agonist or antagonist) of a compound at Gαi or Gαs-coupled receptors.

-

Objective: To measure the effect of a test compound on intracellular cAMP levels.

-

Materials:

-

Whole cells expressing the target receptor.

-

Test compound.

-

Forskolin (an adenylyl cyclase activator, used for Gαi-coupled receptors).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well microplates.

-

Plate reader compatible with the detection kit.

-

-

Procedure (for a Gαi-coupled receptor agonist):

-

Seed the cells in a 384-well plate and culture overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

Read the plate using a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each well to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

In Vivo Microdialysis

This protocol provides a general framework for measuring neurotransmitter release in the brain of a freely moving animal.

-

Objective: To measure changes in extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region following administration of a this compound derivative.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Surgical instruments.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ECD) system.

-

Test compound.

-

-

Procedure:

-

Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfusion and Baseline: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the neurotransmitter concentration in each sample.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Experimental and Logical Workflow

The characterization of a novel this compound derivative typically follows a hierarchical workflow, progressing from in vitro screening to in vivo functional assessment.

Conclusion

The this compound scaffold represents a remarkably versatile platform for the development of CNS-active agents. Its derivatives exhibit a wide range of pharmacological activities, primarily through the modulation of dopamine, serotonin, and adrenergic receptor systems. A thorough understanding of their receptor binding profiles, functional activities, and downstream signaling pathways is crucial for the rational design of novel therapeutics with improved selectivity and efficacy for treating various neuropsychiatric and neurological disorders. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important class of compounds.

References

- 1. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of this compound-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuromodulatory Landscape of 2-Aminotetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuromodulatory effects of 2-Aminotetralin (2-AT), a rigid analog of phenylethylamine. As a foundational scaffold in medicinal chemistry, 2-AT and its derivatives have been instrumental in probing the structure-activity relationships of various G-protein coupled receptors (GPCRs), leading to the development of selective ligands with therapeutic potential. This document provides a comprehensive overview of the binding affinities, functional activities, and signaling pathways associated with 2-AT and its analogs at key monoaminergic receptors, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Neuromodulatory Activities

This compound and its derivatives exhibit a broad spectrum of activity across dopaminergic, serotonergic, and adrenergic receptor systems. The rigid tetralin core constrains the conformation of the phenylethylamine pharmacophore, providing a valuable tool for understanding receptor-ligand interactions.

Dopaminergic System Modulation

A significant body of research has focused on the interaction of this compound derivatives with dopamine receptor subtypes. These compounds have shown varying affinities and selectivities for D2, D3, and D4 receptors, with some demonstrating agonist properties.[1][2][3] The dopaminergic activity of these compounds has been evaluated in vivo through tests for stereotyped behavior, tremor prevention, and apomorphine-like effects.[2]

Serotonergic System Interactions

The this compound scaffold has been extensively utilized to develop selective ligands for serotonin (5-HT) receptors.[4] Notably, 5-substituted-2-aminotetralins (5-SATs) have demonstrated high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, often acting as agonists with varying degrees of potency and efficacy. Furthermore, derivatives have been developed as modulators of 5-HT2A, 5-HT2C, and 5-HT7 receptors.

Adrenergic System Effects

Derivatives of this compound have also been shown to interact with adrenergic receptors. Certain 5-substituted-2-aminotetralins act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors, a unique pharmacological profile. Additionally, some methoxylated derivatives exhibit sedative and analgesic effects mediated by α1 and α2-adrenoreceptors.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative this compound derivatives at various receptor subtypes.

Table 1: Dopamine Receptor Binding Affinities of this compound Derivatives

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| A series of 2-aminotetralins | High affinity for D2 and D3 | High affinity for D2 and D3 | Low affinity | |

| Heterocyclic analogues | - | High affinity and selectivity | - |

Table 2: Serotonin Receptor Binding Affinities and Functional Data of 5-Substituted-2-Aminotetralins (5-SATs)

| Compound/Class | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | Reference |

| 5-SATs (general) | Ki ≤ 25 nM (S > R) | Ki ≤ 25 nM (S > R) | Ki ≤ 25 nM (S > R) | Ki > 1 µM | |

| (S)FPT | Potent agonist | Potent agonist | Potent agonist | Nil activity |

Note: (S)FPT is (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine. Data indicates agonist activity.

Table 3: Adrenergic Receptor Binding Affinities and Functional Data of 5-Substituted-2-Aminotetralins (5-SATs)

| Compound/Class | α2A Receptor | α2C Receptor | Reference |

| 5-SATs (certain leads) | Partial Agonist (EC50 < 2 nM) | Inverse Agonist |

Note: Functional data refers to Gαi-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity of test compounds for a specific receptor.

General Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the receptor of interest are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Conditions: Assays are performed in 96-well plates. For competitive binding assays, a fixed concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1A/1B/1D receptors, [3H]rauwolscine for α2A/α2C receptors) is incubated with varying concentrations of the unlabeled test compound and the cell membranes.

-

Incubation and Termination: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a test compound at a Gαi/o-coupled receptor.

General Methodology:

-

Cell Culture: HEK293 cells expressing the Gαi/o-coupled receptor of interest are cultured in appropriate media.

-

Assay Procedure: Cells are treated with the test compound at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

-

cAMP Measurement: The intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Agonists at Gαi/o-coupled receptors will inhibit forskolin-stimulated cAMP production, while inverse agonists will increase cAMP levels above the basal level. Neutral antagonists will block the effect of an agonist.

-

Detection: cAMP levels are often quantified using competitive immunoassays, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax or Imax).

Visualizations

Signaling Pathway of a 5-SAT Agonist at a 5-HT1A Receptor

Caption: Gαi/o signaling cascade upon 5-HT1A receptor activation by a 5-SAT agonist.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity via radioligand assay.

Logical Relationship of 2-AT Derivative Effects

Caption: Interplay of 2-AT derivatives with receptors and resulting effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of this compound-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminotetralin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of centrally acting dopaminergic agents. These compounds, which mimic the structure of dopamine, have been instrumental in the elucidation of dopamine receptor function and have been explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. This technical guide provides an in-depth overview of the dopaminergic activity of this compound and its analogs, focusing on their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their evaluation.

Dopamine Receptor Subtypes and Signaling Pathways

Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] These G protein-coupled receptors (GPCRs) mediate distinct and sometimes opposing downstream signaling cascades, which are crucial for regulating a wide array of physiological processes.

D1-like Receptor Signaling

D1-like receptors primarily couple to the stimulatory G protein, Gαs/olf.[1][2] Activation of this pathway leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplification of the signaling cascade.

D2-like Receptor Signaling

In contrast, D2-like receptors typically couple to the inhibitory G protein, Gαi/o. Activation of D2-like receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. Additionally, the βγ subunits of the G protein can modulate other effectors, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs) and other signaling enzymes.

Quantitative Pharmacological Data

The affinity (Ki), potency (EC50), and efficacy of this compound analogs at dopamine receptors are critical parameters for understanding their pharmacological profiles. This data is typically generated through in vitro radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of Selected this compound Analogs at Dopamine Receptors

| Compound | D1 | D2 | D3 | D4 | Reference(s) |

| This compound | >10,000 | 1,800 | 700 | >10,000 | |

| 5-OH-DPAT | 2,800 | 2.5 | 0.8 | 1,200 | |

| 7-OH-DPAT | 4,500 | 15 | 0.9 | 150 | |

| (+)AJ-76 | >10,000 | 250 | 50 | >10,000 | |

| (+)UH-232 | >10,000 | 150 | 30 | >10,000 |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes.

Table 2: Functional Potencies (EC50/IC50, nM) of Selected this compound Analogs

| Compound | Assay Type | Receptor | Potency (nM) | Reference(s) |

| 5-OH-DPAT | cAMP Inhibition | D2 | 5.0 | |

| 7-OH-DPAT | cAMP Inhibition | D2 | 20 | |

| 5-OH-DPAT | [35S]GTPγS Binding | D3 | 1.2 | |

| 7-OH-DPAT | [35S]GTPγS Binding | D3 | 2.5 |

Note: EC50 values represent agonist potency, while IC50 values represent antagonist or inverse agonist potency.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dopaminergic activity of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to substituted 2-aminotetralins often starts from the corresponding substituted tetralone.

General Synthesis of N,N-disubstituted 2-Aminotetralins:

-

Reductive Amination: The starting tetralone is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in a suitable solvent like methanol or dichloroethane.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired N,N-disubstituted this compound.

For specific protocols for the synthesis of various substituted this compound analogs, refer to the cited literature.

In Vitro Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Protocol for Dopamine Receptor Binding Assay:

-

Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells or brain tissue.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound analog).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional assays measure the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying a downstream signaling event, such as changes in cAMP levels.

Protocol for cAMP Functional Assay:

-

Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the this compound analog. For antagonist assays, cells are co-incubated with the test compound and a known agonist.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

In Vivo Assays

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal.

Protocol for In Vivo Microdialysis:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

-

Compound Administration: The this compound analog is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular dopamine levels in response to the compound are analyzed over time.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the study of this compound analogs.

References

The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, pharmacological activity, and experimental evaluation of 2-aminotetralin derivatives, potent modulators of dopaminergic and serotonergic systems.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, a class of compounds with significant therapeutic potential due to their interactions with key neurotransmitter receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features governing the affinity and efficacy of these compounds at dopamine and serotonin receptors. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical scaffold.

Introduction to this compound Derivatives

The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The rigidified phenethylamine backbone of the this compound structure provides a valuable tool for probing the conformational requirements of receptor binding sites. Modifications to the aromatic ring, the amino group, and the saturated portion of the tetralin ring have profound effects on the pharmacological profile of these derivatives, leading to the development of agonists, partial agonists, and antagonists with varying receptor subtype selectivities. Understanding the intricate SAR of this class of compounds is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

Structure-Activity Relationship at Dopamine Receptors

This compound derivatives have been extensively studied as ligands for dopamine receptors, particularly the D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. The SAR for these receptors is complex, with substitutions on both the aromatic ring and the amino group playing critical roles in determining affinity and functional activity.

Aromatic Ring Substitutions

The position and nature of substituents on the aromatic portion of the tetralin ring are key determinants of dopamine receptor affinity and selectivity.

-

Hydroxylation Patterns: Dihydroxylation of the aromatic ring, mimicking the catechol moiety of dopamine, is a crucial feature for potent D1 and D2 receptor agonism.[1] The 5,6-dihydroxy substitution pattern is generally optimal for potent dopaminergic activity.[2] The 6,7-dihydroxy isomers also exhibit activity but often with different receptor subtype selectivities.[3] Monohydroxylated derivatives, such as the 5-hydroxy and 7-hydroxy analogs, also display significant dopaminergic activity.[4][5]

-

Methoxy Substituents: Methoxy groups are often used as bioisosteres for hydroxyl groups and can serve as prodrugs, being O-demethylated in vivo. 5-methoxy-2-aminotetralin derivatives have shown notable activity at dopamine receptors.

N-Substitutions

Modification of the 2-amino group has a significant impact on the pharmacological profile of these derivatives.

-

N-Alkylation: The size and nature of the alkyl substituents on the nitrogen atom influence both affinity and efficacy. N,N-dipropyl substitution is often found to be optimal for potent D2 receptor agonism. Increasing or decreasing the alkyl chain length can lead to a decrease in activity.

-

Stereochemistry: The stereochemistry at the C2 position is critical for activity, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.

Quantitative SAR Data for Dopamine Receptors

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of selected this compound derivatives at dopamine D1, D2, and D3 receptors.

| Compound | R1 | R2 | R3 | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2 EC50 (nM) |

| 5-OH-DPAT | H | OH | H | - | 4.91 | 2.15 | 7.69 |

| A-6,7-DTN | OH | OH | H | - | - | - | - |

| N-0437 | H | OH | H | - | 2.5 | - | - |

| (+)-UH 232 | OCH3 | H | OCH3 | - | - | - | - |

| D-634 | H | OH | H | - | 4.91 | 2.15 | - |

| D-666 | OH | OH | H | - | 7.62 | 5.22 | 7.69 |

| D-673 | OH | OH | H | - | 54.7 | 6.87 | - |

| D-382 | H | OH | H | - | 3.88 | 3.86 | - |

Data compiled from multiple sources.

Structure-Activity Relationship at Serotonin Receptors

The 5-substituted-2-aminotetralin (5-SAT) chemotype has emerged as a particularly fruitful area of research for developing selective ligands for serotonin (5-HT) receptors. These derivatives have shown high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.

C5-Substitutions

The introduction of a substituent at the C5 position of the this compound core has a profound impact on affinity and selectivity for serotonin receptors.

-

Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl groups at the C5 position generally leads to potent ligands. The nature of this aromatic substituent can fine-tune the selectivity profile. For instance, a 2'-fluorophenyl substituent has been shown to confer high affinity at 5-HT1A receptors.

-

Stereochemistry: As with dopamine receptors, the stereochemistry at the C2 position is crucial, with the (S)-enantiomer typically exhibiting higher affinity for serotonin receptors.

N-Substitutions

The substituents on the 2-amino group also play a significant role in modulating activity at serotonin receptors.

-

N,N-Dialkyl Groups: Small N,N-dialkyl groups, such as dimethyl or dipropyl, are well-tolerated and often lead to high-affinity ligands.

-

Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a pyrrolidine ring, can also result in potent compounds.

Quantitative SAR Data for Serotonin Receptors

The following tables summarize the binding affinities (Ki) and functional activities (pEC50 and Emax) of a series of (2S)-5-substituted-2-aminotetralin derivatives at human 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors.

Table 3.1: Binding Affinities (Ki, nM) of (2S)-5-SATs at 5-HT1 Receptors

| Compound | R (C5-substituent) | N-substituent | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |

| 1 | Phenyl | N,N-Dimethyl | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.9 ± 0.1 | >1000 |

| 2 | 2'-Fluorophenyl | N,N-Dimethyl | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.1 | >1000 |

| 3 | 2'-Chlorophenyl | N,N-Dimethyl | 2.5 ± 0.3 | 1.2 ± 0.1 | 0.4 ± 0.1 | >1000 |

| 4 | Naphthyl | N,N-Dimethyl | 10 ± 1 | 1.1 ± 0.1 | 0.3 ± 0.0 | >1000 |

| 5 | Phenyl | N,N-Dipropyl | 5.2 ± 0.6 | 8.9 ± 1.0 | 2.1 ± 0.2 | >1000 |

| 6 | 2'-Fluorophenyl | N,N-Dipropyl | 2.1 ± 0.2 | 4.5 ± 0.5 | 1.1 ± 0.1 | >1000 |

| 7 | 2'-Chlorophenyl | N,N-Dipropyl | 6.8 ± 0.8 | 3.2 ± 0.4 | 0.8 ± 0.1 | >1000 |

| 8 | Phenyl | Pyrrolidinyl | 0.5 ± 0.1 | 1.8 ± 0.2 | 0.6 ± 0.1 | >1000 |

| 9 | 2'-Fluorophenyl | Pyrrolidinyl | 0.2 ± 0.0 | 0.9 ± 0.1 | 0.3 ± 0.0 | >1000 |

Table 3.2: Functional Activity (pEC50 and Emax %) of (2S)-5-SATs at 5-HT1 Receptors

| Compound | 5-HT1A pEC50 | 5-HT1A Emax (%) | 5-HT1B pEC50 | 5-HT1B Emax (%) | 5-HT1D pEC50 | 5-HT1D Emax (%) |

| 1 | 8.1 ± 0.1 | 95 ± 5 | 7.9 ± 0.1 | 35 ± 3 | 8.5 ± 0.1 | 98 ± 6 |

| 2 | 8.5 ± 0.1 | 92 ± 4 | 8.2 ± 0.1 | 41 ± 4 | 8.8 ± 0.1 | 96 ± 5 |

| 3 | 7.9 ± 0.1 | 88 ± 6 | 8.3 ± 0.1 | 55 ± 5 | 8.9 ± 0.1 | 99 ± 7 |

| 4 | 7.4 ± 0.1 | 91 ± 7 | 8.4 ± 0.1 | 28 ± 3 | 9.0 ± 0.1 | 97 ± 6 |

| 5 | 7.7 ± 0.1 | 85 ± 5 | 7.5 ± 0.1 | 30 ± 4 | 8.1 ± 0.1 | 92 ± 6 |

| 6 | 8.0 ± 0.1 | 89 ± 6 | 7.8 ± 0.1 | 38 ± 4 | 8.4 ± 0.1 | 95 ± 5 |

| 7 | 7.6 ± 0.1 | 82 ± 7 | 7.9 ± 0.1 | 51 ± 6 | 8.6 ± 0.1 | 98 ± 7 |

| 8 | 8.7 ± 0.1 | 98 ± 4 | 8.1 ± 0.1 | 45 ± 4 | 8.6 ± 0.1 | 101 ± 5 |

| 9 | 9.1 ± 0.1 | 102 ± 5 | 8.5 ± 0.1 | 52 ± 5 | 9.0 ± 0.1 | 103 ± 6 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings presented.

Synthesis of this compound Derivatives

A general synthetic route to 5-substituted-2-aminotetralin derivatives is outlined below. Specific details for individual compounds can be found in the cited literature.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells)

-

Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

-

Unlabeled competitor drug (the this compound derivative being tested)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Functional assays are used to determine the efficacy (e.g., EC50, Emax) of a compound, i.e., its ability to activate or inhibit a receptor's signaling pathway. A common method for Gs- and Gi-coupled receptors is to measure changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the receptor of interest

-

Test compound (this compound derivative)

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader

Procedure for a Gs-coupled receptor (e.g., D1, 5-HT4, 5-HT6, 5-HT7):

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate for a specified time to allow for receptor activation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Procedure for a Gi-coupled receptor (e.g., D2, D3, D4, 5-HT1A, 5-HT1B, 5-HT1D):

-

Cell Plating: Plate cells as described above.

-

Compound and Forskolin Addition: Add varying concentrations of the test compound followed by a fixed concentration of forskolin to stimulate adenylate cyclase.

-

Incubation: Incubate to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

-

Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways of this compound Derivatives

This compound derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) receptors.

-

D1-like Receptor Signaling: Activation of D1-like receptors by a this compound agonist leads to the activation of adenylyl cyclase (AC), which increases intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal excitability.

-

D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. D2-like receptors can also signal through β-arrestin pathways and modulate ion channels and other signaling cascades, such as the Akt/GSK3β pathway.

Serotonin Receptor Signaling

This compound derivatives primarily interact with 5-HT1 and 5-HT2 receptor families.

-

5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins. Activation of these receptors by a this compound agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects, including the modulation of potassium and calcium channels.

-

5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conclusion

The this compound scaffold remains a highly versatile and valuable platform for the design of potent and selective ligands for dopamine and serotonin receptors. The extensive SAR data accumulated over decades of research provides a solid foundation for the rational design of novel drug candidates. By carefully manipulating the substitution patterns on the aromatic ring and the amino group, as well as controlling the stereochemistry, it is possible to fine-tune the pharmacological profile of these derivatives to achieve desired therapeutic effects. This technical guide has provided a comprehensive overview of the key SAR principles, quantitative pharmacological data, and essential experimental methodologies to aid in the ongoing development of novel this compound-based therapeutics. The continued exploration of this chemical space, guided by the principles outlined herein, holds significant promise for the discovery of new treatments for a wide range of CNS disorders.

References

- 1. Cerebral dopamine agonist properties of some this compound derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Substituted-2-Aminotetralins (5-SATs): A Technical Guide to Selective Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-2-aminotetralins (5-SATs) represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and pharmacology. This class of compounds has proven to be a rich source of selective ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic receptors. Their rigidified phenethylamine core provides a valuable framework for exploring structure-activity relationships (SAR) and designing subtype-selective agonists, antagonists, and inverse agonists. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and experimental evaluation of 5-SATs, intended to serve as a resource for researchers and professionals in drug discovery and development. The 5-SAT chemotype is noted for being orally active, brain-penetrating, and demonstrating safety in rodent and monkey models for treating symptoms of conditions like Autism Spectrum Disorder (ASD) and Substance Use Disorder (SUD)[1].

Core Synthesis and Stereochemistry

The synthesis of 5-SATs typically involves multi-step sequences, with a key focus on establishing the desired stereochemistry at the C2 position of the aminotetralin core. The (S)-enantiomer generally exhibits significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with a 35- to 1000-fold preference over the (R)-configuration[2]. Chiral synthetic schemes or resolution via chiral stationary phase high-performance liquid chromatography are commonly employed to obtain single enantiomers[3].

Receptor Selectivity and Structure-Activity Relationships (SAR)

The pharmacological profile of 5-SATs is highly dependent on the nature and position of substituents on the tetralin ring and the amino group. The high sequence homology among some receptor subtypes, such as the 5-HT1 family, makes the development of selective ligands challenging[1][4]. However, systematic modifications of the 5-SAT scaffold have yielded compounds with remarkable selectivity.

Serotonin (5-HT) Receptors

5-SATs have been extensively studied for their interactions with various 5-HT receptor subtypes.

-

5-HT1A, 5-HT1B, and 5-HT1D Receptors: Many 5-SAT analogs demonstrate high affinity (Ki ≤ 25 nM) for these subtypes, while showing negligible affinity for the 5-HT1F receptor (Ki > 1 μM). The substitution at the C5 position plays a crucial role in modulating selectivity. For instance, a C(2)-piperazine moiety has been shown to confer 100-fold binding selectivity for the 5-HT1A receptor. Conversely, a C(5)-naphthalene substituent can impart a 70-fold and 5-fold binding selectivity for the 5-HT1D receptor over the 5-HT1A and 5-HT1B receptors, respectively. Furthermore, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) displays selective high potency at 5-HT1B and 5-HT1D receptors. In contrast, the (2S)-pyrrolidinyl analogue with a 2'-fluorophenyl at C(5) (PFPT) shows selective high potency at the 5-HT1A receptor. Functionally, these compounds often act as agonists with varying degrees of potency and efficacy.

-

5-HT7 Receptor: The 5-SAT scaffold is also amenable to modifications that optimize affinity for the 5-HT7 receptor. Studies have shown that steric extensions at the C(5)-position can improve selectivity for the 5-HT7 receptor over the highly homologous 5-HT1A receptor. Conversely, steric and hydrophobic extensions at the chiral C(2)-amino position tend to impart 5-HT1A selectivity. This highlights the fine-tuning possible with this chemical class to achieve desired selectivity profiles.

Dopamine (D) Receptors

A range of 2-aminotetralins, including 5-substituted analogs, have been evaluated for their affinity at dopamine D2, D3, and D4 receptors. Several 5-substituted-2-aminotetralins exhibit high affinity for both D2 and D3 receptors, with some demonstrating reasonable selectivity for the D3 subtype. Notably, none of the tested compounds in one study showed high affinity for the D4 receptor. The choice of radioligand (agonist versus antagonist) in binding assays can influence the determined affinity for the D2L receptor, with agonist affinity data considered more relevant for calculating subtype selectivity.

Adrenergic (α) Receptors

The 5-SAT chemotype also yields ligands with diverse activities at α2A- and α2C-adrenergic receptors. The high degree of homology in the binding pockets of these two subtypes complicates the development of selective ligands. Interestingly, certain 5-SATs exhibit a novel pharmacological profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors. For example, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) demonstrates this unique profile.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for a selection of 5-SATs at various receptors.

Table 1: Binding Affinities (Ki, nM) of Selected 5-SATs at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT7 | Reference |

| (S)-5-PAT | 25 | >1000 | 25 | >1000 | - | |

| (S)-FPT | 10 | 10 | 2.5 | >1000 | - | |

| (S)-CPT | 10 | 10 | 2.5 | >1000 | - | |

| (S)-PFPT | 2.5 | 100 | 100 | >1000 | - | |

| Various Analogs | - | - | - | - | ≤ 1 |

Data represents a selection of compounds and receptors for illustrative purposes.

Table 2: Functional Activity (EC50/Potency) of Selected 5-SATs

| Compound | Receptor | Activity | Potency (EC50, nM) | Emax (%) | Reference |

| (S)-5-PAT | 5-HT1A | Full Agonist | - | >90 | |

| 5-HT1B | Weak Partial Agonist | - | ~30 | ||

| 5-HT1D | Full Agonist | - | >90 | ||

| (S)-FPT | 5-HT1B | Full Agonist | - | >90 | |

| (S)-CPT | 5-HT1B | Full Agonist | - | >90 | |

| (S)-FPT | α2A-AR | Partial Agonist | < 2 | ~50 (vs. lofexidine) | |

| α2C-AR | Inverse Agonist | < 2 | - | ||

| (S)-PFPT | α2C-AR | Inverse Agonist | - | - |

Emax values are often relative to a reference agonist.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of 5-SATs for their target receptors.

General Protocol:

-

Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used. Examples include:

-

[3H]5-CT for 5-HT1A, 5-HT1B, and 5-HT1D receptors.

-

[3H]5-HT for the 5-HT1F receptor.

-